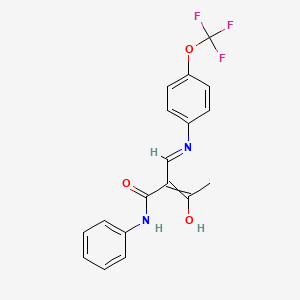
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trifluoromethoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylamine, 4-(trifluoromethoxy)benzaldehyde, and butanoyl chloride.
Condensation Reaction: The phenylamine reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate Schiff base.
Acylation: The Schiff base is then acylated with butanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may also be used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and trifluoromethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-oxo-N-phenyl-2-((4-methoxyphenylamino)methylene)butanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(E)-3-oxo-N-phenyl-2-((4-chlorophenylamino)methylene)butanamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H15F3N2O3 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25) |
InChI Key |
RENFOUMHMCQSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
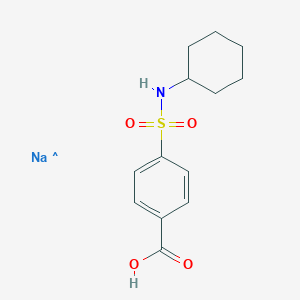
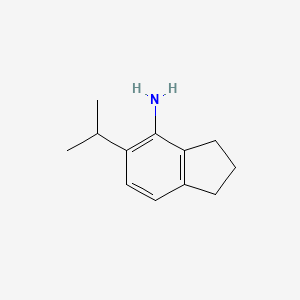
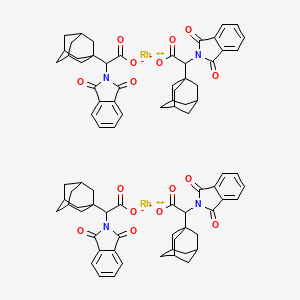
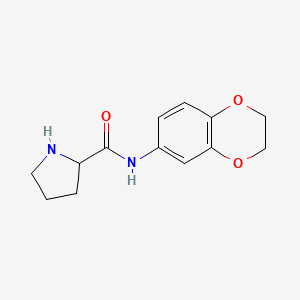
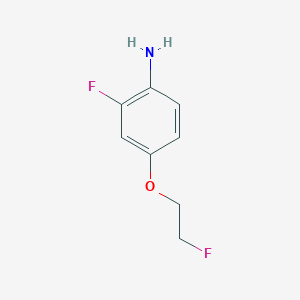


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
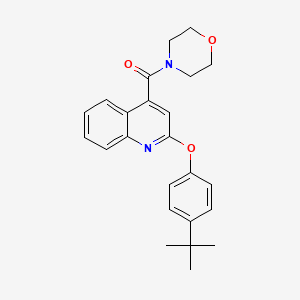
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
